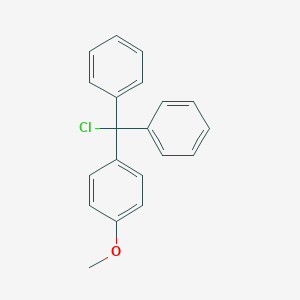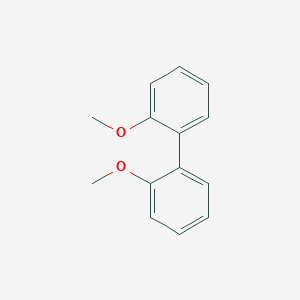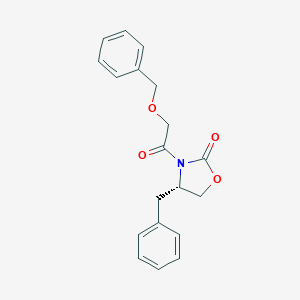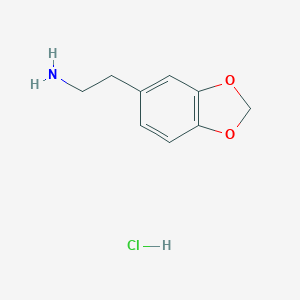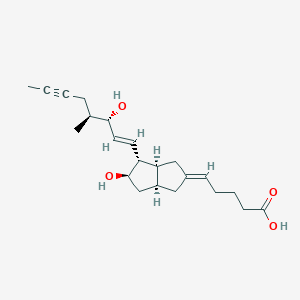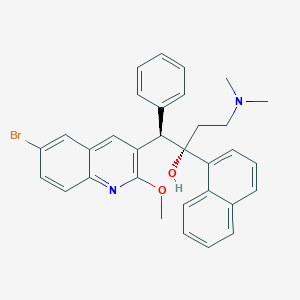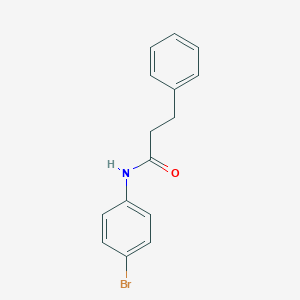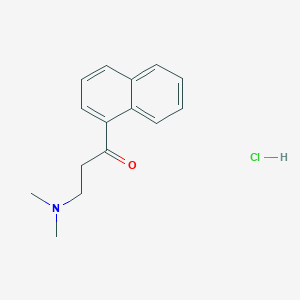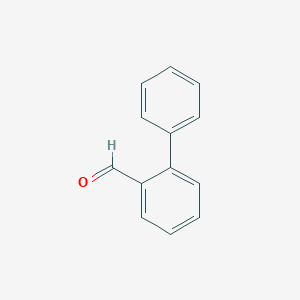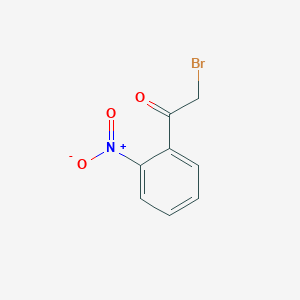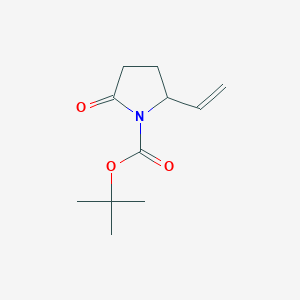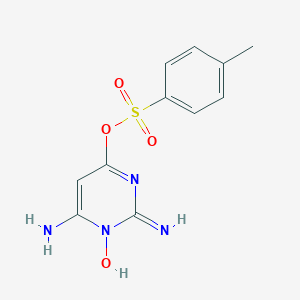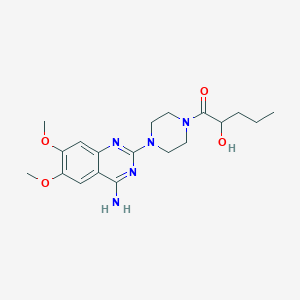
Terazosin-Verunreinigung J
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine, also known as 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine, is a useful research compound. Its molecular formula is C19H27N5O4 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Medikament zur Behandlung von gutartiger Prostatahyperplasie und Bluthochdruck Terazosin, die Ausgangssubstanz von Terazosin-Verunreinigung J, wird als Medikament zur Behandlung von gutartiger Prostatahyperplasie und Bluthochdruck eingesetzt . Das Vorhandensein von this compound wurde bei der Analyse mehrerer Chargen des α1-adrenergen Blockers Terazosin festgestellt .
2. Nicht-zytotoxisch für verschiedene menschliche Tumorzelllinien und nicht-maligne Fibroblasten Biologisches Screening zeigte, dass diese Verbindung für verschiedene menschliche Tumorzelllinien und nicht-maligne Fibroblasten nicht zytotoxisch ist . Dies könnte möglicherweise Wege für seinen Einsatz in verschiedenen biomedizinischen Anwendungen eröffnen.
3. Mögliche Anwendung bei der Behandlung der Parkinson-Krankheit Kürzlich gab es Studien, die auf eine mögliche Umnutzung von Terazosin, der Ausgangssubstanz, zur Behandlung der Parkinson-Krankheit hinweisen . Obwohl dies nicht direkt this compound betrifft, ist es möglich, dass weitere Forschungen seine Rolle in diesem Zusammenhang untersuchen könnten.
Analytische Chemie
This compound wurde bei der Erneuerung einer alten Methode des Europäischen Arzneibuchs für Terazosin unter Verwendung der Modellierung mit massenspektrometrischer Peak-Verfolgung verwendet . Diese Anwendung ist eher mit dem Gebiet der analytischen Chemie verbunden.
Wirkmechanismus
Target of Action
Terazosin Impurity J, also known as VWR691G79U or 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine, primarily targets the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and urinary flow .
Mode of Action
Terazosin Impurity J acts as an alpha-1-selective adrenergic antagonist . It selectively blocks the action of adrenaline on alpha-1 adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate . This results in a decrease in blood pressure and an improvement in urinary flow .
Biochemical Pathways
The compound’s action on alpha-1 adrenergic receptors affects several biochemical pathways. It enhances glycolysis, evidenced by increased ATP production and higher LDH enzymatic activity . It also downregulates the NF-κB-GSDMD signal pathway, exhibiting anti-inflammatory effects .
Pharmacokinetics
Orally administered Terazosin Impurity J is rapidly, consistently, and almost completely absorbed into the bloodstream, with a bioavailability of approximately 90% . Peak plasma drug levels occur within one to two hours after ingestion . The compound undergoes extensive hepatic metabolism, and the major route of elimination is via the biliary tract . Small amounts of Terazosin Impurity J are excreted in the urine . The mean beta-phase half-life is approximately 12 hours .
Result of Action
The molecular and cellular effects of Terazosin Impurity J’s action include the relaxation of smooth muscle in blood vessels and the prostate, leading to a decrease in blood pressure and an improvement in urinary flow . It also exhibits anti-inflammatory effects by downregulating the NF-κB-GSDMD signal pathway .
Biochemische Analyse
Biochemical Properties
Terazosin Impurity J is chemically defined as (2RS)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-hydroxypentan-1-one It is known that the parent compound, terazosin, binds to and can enhance the activity of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1), thereby increasing ATP levels .
Cellular Effects
It has been shown that this compound is not cytotoxic for several human tumor cell lines and non-malignant fibroblasts .
Molecular Mechanism
The parent compound, terazosin, has been shown to bind to and activate PGK1, an enzyme involved in glycolysis . This interaction enhances the activity of PGK1, leading to increased ATP production .
Temporal Effects in Laboratory Settings
It has been identified as a potential impurity in several batches of the drug terazosin .
Metabolic Pathways
The parent compound, terazosin, has been shown to interact with the enzyme PGK1, which plays a key role in the glycolytic pathway .
Eigenschaften
IUPAC Name |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-hydroxypentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4/c1-4-5-14(25)18(26)23-6-8-24(9-7-23)19-21-13-11-16(28-3)15(27-2)10-12(13)17(20)22-19/h10-11,14,25H,4-9H2,1-3H3,(H2,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIHPZQGQNXDKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152551-75-2 |
Source


|
| Record name | A-65297 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152551752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-65297 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWR691G79U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-Chloroethyl)tetrahydro-1H,5H-[1,3,2]diazaphospholo[2,1-b][1,3,2]oxazaphosphorine 9-oxide](/img/structure/B32092.png)
